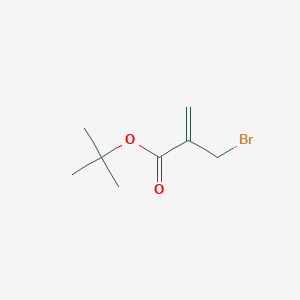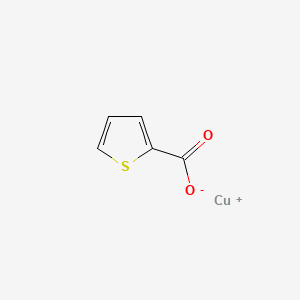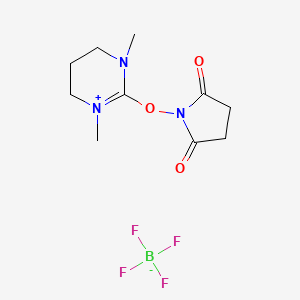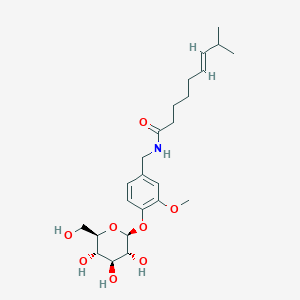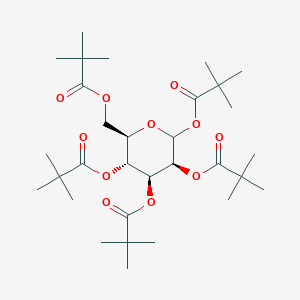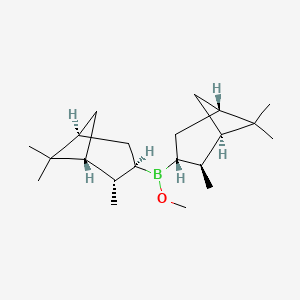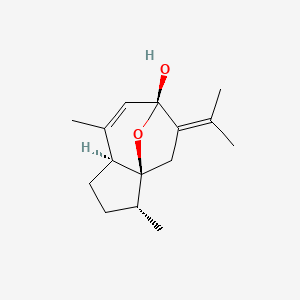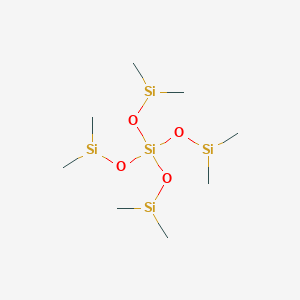
Tetrakis(dimethylsilyloxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(dimethylsilyloxy)silane is a polyfunctional organosiloxane . It is employed for non-volatile NMR standard for high-temperature work, in place of the highly volatile and as a cross-linker for vinyl functional silicones .
Synthesis Analysis
Tetrakis(dimethylsilyloxy)silane is synthesized from Chlorodimethylsilane . The product was collected at 52° C under a pressure of 0.8 kPa in 55% yield . Using DSC, the melting point is measured at -108° C . 1.13 g (3.44 mmol) of this silane and 5.0 g (15.14 mmol)p-allyloxy-p’-diphenylbenzoate were then reacted using the procedure described .Molecular Structure Analysis
The molecular formula of Tetrakis(dimethylsilyloxy)silane is C8H28O4Si5 . It has a molecular weight of 328.73 .Chemical Reactions Analysis
The product, tetrakis(dimethylsilyloxy)silane, was collected at 52° C under a pressure of 0.8 kPa in 55% yield . Using DSC, the melting point is measured at -108° C . 1.13 g (3.44 mmol) of this silane and 5.0 g (15.14 mmol)p-allyloxy-p’-diphenylbenzoate were then reacted .Physical And Chemical Properties Analysis
Tetrakis(dimethylsilyloxy)silane is a liquid at 20°C . It has a boiling point of 190°C , a melting point of -60°C , and a flash point of 67°C . The specific gravity at 20/20 is 0.89 , and the refractive index is 1.39 .Applications De Recherche Scientifique
Predictive Lifetime Models for Volatile Gas Generation
Researchers have studied TDS-modified formulations to understand volatile gas evolution during aging. By incorporating TDS into Sylgard 184, they accelerated curing time and investigated long-term thermal aging. These studies contribute to predictive lifetime models for gas generation, which are crucial for device reliability assessments.
Mécanisme D'action
Target of Action
Tetrakis(dimethylsiloxy)silane, also known as Tetrakis(dimethylsilyloxy)silane, is a polyfunctional organosiloxane . It is primarily used as an organic reagent . The primary targets of this compound are the molecules or structures that it is designed to react with in the course of its use.
Mode of Action
The compound interacts with its targets through chemical reactions. As an organosiloxane, it can participate in various chemical reactions, contributing to the formation of new bonds and structures. The exact nature of these interactions would depend on the specific context in which the compound is used .
Biochemical Pathways
The specific biochemical pathways affected by Tetrakis(dimethylsiloxy)silane would depend on the context of its use. As an organic reagent, it could be involved in a wide range of chemical reactions, each of which could potentially involve different biochemical pathways .
Pharmacokinetics
Its physical and chemical properties, such as its boiling point (190 °c), density (0884 g/mL at 25 °C), and water solubility (not miscible or difficult to mix in water) would influence its behavior in a given environment .
Result of Action
The results of Tetrakis(dimethylsiloxy)silane’s action would depend on the specific reactions it is involved in. As a reagent, its primary role is to contribute to the formation of new chemical structures. The exact molecular and cellular effects would therefore depend on the context of its use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tetrakis(dimethylsiloxy)silane. For instance, it is sensitive to moisture and reacts with aqueous base . Therefore, it should be stored in an inert atmosphere and at room temperature . Its efficacy and stability could also be influenced by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Tetrakis(dimethylsilyloxy)silane is a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Propriétés
InChI |
InChI=1S/C8H24O4Si5/c1-13(2)9-17(10-14(3)4,11-15(5)6)12-16(7)8/h1-8H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUILILVWRHZSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24O4Si5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306610 |
Source


|
| Record name | Tetrakis(dimethylsiloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(dimethylsiloxy)silane | |
CAS RN |
17082-47-2 |
Source


|
| Record name | Tetrakis(dimethylsiloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(dimethylsiloxy)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

